6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-imidazol-1-yl-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6OS/c18-10(14-11-13-4-6-19-11)8-1-2-9(16-15-8)17-5-3-12-7-17/h1-7H,(H,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGFJWLWOCUQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)NC2=NC=CS2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Pyridazine Derivatives
Pyridazine-3-carbonitrile undergoes hydrolysis under acidic conditions (H₂SO₄, 100°C) to yield pyridazine-3-carboxylic acid. This method offers a 75–80% yield but requires stringent control of reaction time to prevent over-oxidation.
Cyclocondensation of 1,2-Dicarbonyl Compounds
Reacting maleic anhydride with hydrazine hydrate in ethanol at reflux produces pyridazine-3,4-dicarboxylic acid, which is selectively decarboxylated at C4 using NaOH (2M, 60°C) to isolate pyridazine-3-carboxylic acid (68% yield).
Synthesis of Thiazol-2-Amine
Thiazol-2-amine is synthesized via the Hantzsch thiazole method:
- Reactants : Chloroacetone (1 eq) and thiourea (1.2 eq).
- Conditions : Ethanol, reflux (78°C), 6 hrs.
- Mechanism : Cyclocondensation forms the thiazole ring, with the amine group originating from thiourea.
- Yield : 85–90%.
Carboxamide Formation at C3
The final step involves coupling pyridazine-3-carboxylic acid with thiazol-2-amine:
Acid Chloride Method
Coupling Reagent Approach
- Reagents : HATU (1.5 eq), DIPEA (3 eq), DMF.
- Conditions : Stir at 25°C for 12 hrs.
- Yield : 82–85%.
- Advantage : Avoids harsh conditions, preserves acid-sensitive functional groups.
Optimization and Challenges
Regioselectivity in Imidazole Substitution
Purification of Final Product
- Method : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) followed by recrystallization (ethanol/water).
- Purity : >98% (HPLC).
Analytical Characterization
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide with structurally or functionally related compounds, emphasizing differences in substituents, synthesis, and biological relevance.
Structural Analogues with Modified Aromatic Substituents
- N-(2-Chloro-6-methylphenyl)-2-[[6-(1H-imidazol-1-yl)-3-pyridazinyl]amino]-5-thiazolecarboxamide (): This compound replaces the thiazol-2-yl group with a 2-chloro-6-methylphenyl moiety. Such modifications are common in optimizing pharmacokinetic profiles .
- N-(4-bromo-2-methylphenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide ():
The bromo-methylphenyl group may improve halogen bonding with target proteins, a feature absent in the thiazole-containing analogue. Bromine’s electron-withdrawing effects could also alter electronic properties of the pyridazine core .
Fluorinated Derivatives
- N-(2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide (SR 301, ):
This derivative substitutes the thiazole with a hexafluoro-hydroxypropane group, drastically increasing hydrophobicity (logP) and metabolic stability due to fluorine’s inductive effects. Such fluorination is a common strategy to enhance blood-brain barrier penetration .
Pyrazole and Benzimidazole Analogues
- N-(benzimidazol-2-yl)pyrazole-3-carboxamide derivatives ():
These compounds replace pyridazine with pyrazole and substitute imidazole with benzimidazole. The benzimidazole’s fused aromatic system enhances planar stacking interactions but may reduce solubility. Yields for these derivatives (60-85%) suggest efficient synthesis compared to pyridazine-based analogues, where yields are unreported .
Deuterated and Complex Substituents
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Thiazole vs. Phenyl Substituents : The thiazole-2-yl group in the target compound offers a balance of hydrogen-bonding and π-π interactions, whereas phenyl derivatives (e.g., bromo-methylphenyl) prioritize hydrophobic interactions .
- Fluorination Effects : Fluorinated analogues (e.g., SR 301) demonstrate the trade-off between improved metabolic stability and reduced aqueous solubility, critical for drug design .
Biological Activity
6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring, a thiazole moiety, and a pyridazine core, contributing to its diverse biological activities. Its molecular formula is with a molecular weight of 208.20 g/mol. The structural diversity allows for interactions with various biological targets.
The biological activity of 6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors through:
- Hydrogen Bonding : Facilitates binding to target proteins.
- Hydrophobic Interactions : Enhances affinity for lipid membranes or hydrophobic pockets in proteins.
- Metal Coordination : Some derivatives may interact with metal ions, affecting enzyme activity.
Biological Activities
Research indicates that compounds similar to 6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide exhibit a range of biological activities:
- Antimicrobial Activity : Inhibits the growth of bacteria and fungi.
- Antitumor Activity : Exhibits cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Reduces inflammation markers in experimental models.
- Antidiabetic Effects : Modulates glucose metabolism and insulin sensitivity.
Antitumor Activity
A study conducted on thiazole derivatives, including those related to the target compound, demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 1.61 µg/mL to 1.98 µg/mL, indicating potent activity comparable to standard chemotherapeutics like doxorubicin .
Antimicrobial Effects
Research highlighted that imidazole-containing compounds possess broad-spectrum antimicrobial properties. A derivative similar to the target compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays.
Anti-inflammatory Mechanisms
In vitro studies revealed that compounds with similar structures inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | IC50 (µg/mL) |
|---|---|---|
| 6-(1H-imidazol-1-yl)-N-(thiazol-2-yl)pyridazine-3-carboxamide | Antitumor, Antimicrobial | TBD |
| Thiazole Derivative A | Antitumor | 1.61 |
| Imidazole Derivative B | Antimicrobial | TBD |
| Pyridazine Derivative C | Anti-inflammatory | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
